1-(4-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. Its structure includes two distinct aromatic substituents: a 4-ethoxyphenyl group and a 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety (Figure 1). The molecular formula is C₁₉H₂₁N₃O₄ (molecular weight: 355.39 g/mol), though discrepancies exist in provided data (e.g., lists C₁₃H₁₇N₃O₃, but this likely excludes the pyrrolidinone ring’s full substituents). The 4-ethoxy substituent on the phenyl ring may enhance lipophilicity compared to smaller alkoxy groups, influencing solubility and membrane permeability.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-17-9-7-14(8-10-17)21-20(25)22-15-11-19(24)23(13-15)16-5-4-6-18(12-16)26-2/h4-10,12,15H,3,11,13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMKNATWPLWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including urea formation and the introduction of various phenolic groups. The compound's structure can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.38 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 10 | Apoptosis |
| B | HeLa | 15 | Cell Cycle Arrest |
Neuroprotective Effects
The neuroprotective potential of urea derivatives has also been explored. In particular, compounds that inhibit neuroinflammation have been shown to protect neuronal cells from amyloid-beta-induced toxicity, which is crucial in Alzheimer's disease research.
Case Study: Neuroprotection
A study investigated the effects of a related compound on SH-SY5Y neuroblastoma cells, demonstrating that it mitigated amyloid oligomer-induced neurotoxicity and reduced tau hyperphosphorylation. The findings suggest that the compound could serve as a potential therapeutic agent for neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and p38 MAPK.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and apoptosis.
Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of urea derivatives. For instance, the introduction of methoxy groups has been linked to improved potency against cancer cell lines.
Table: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of Methoxy | Increased potency |
| Ethoxy Group | Enhanced solubility |
| Urea Linkage | Improved target specificity |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Bulk and Polarity: The target compound’s 4-ethoxyphenyl group is bulkier and more lipophilic than the 4-cyanophenyl in compound 6l, which may reduce aqueous solubility but improve membrane penetration. Fluorinated groups (e.g., -CF₃ in 6m, -OCF₃ in) significantly increase molecular weight and metabolic stability due to strong C-F bonds.
Pyrrolidinone Ring vs. This feature is shared with compound, which also contains a pyrrolidinone moiety.
Synthetic Efficiency :
- Yields for analogues in (e.g., 82–83% for 6l, 6m) suggest that urea formation via isocyanate or carbamate intermediates is robust, even with bulky substituents. The target compound’s synthesis likely follows similar protocols, though yields are unreported.
In contrast, the target compound’s methoxy and ethoxy groups are electron-donating, which may alter electronic distribution across the urea backbone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
